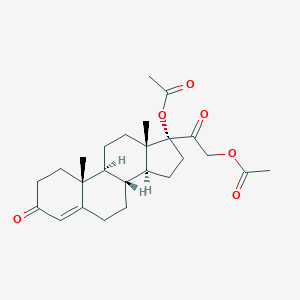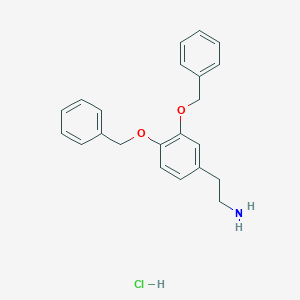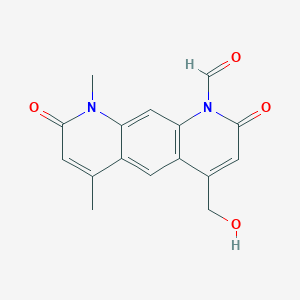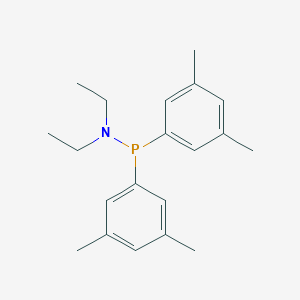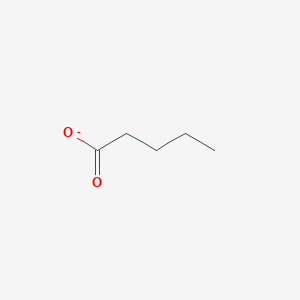![molecular formula C16H21Cl2N3O B167555 4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 10070-94-7](/img/structure/B167555.png)
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one, commonly known as Nitracrine, is a chemical compound that belongs to the pyrazole family. Nitracrine has been widely studied for its potential use in cancer treatment. The compound has shown promising results in various preclinical studies and has been found to have potent antitumor activity.
作用機序
Nitracrine exerts its antitumor activity by inhibiting DNA synthesis and inducing DNA damage in cancer cells. The compound interacts with DNA and forms covalent bonds with the nucleotides, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death.
生化学的および生理学的効果
Nitracrine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Nitracrine also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
実験室実験の利点と制限
Nitracrine has several advantages for lab experiments. The compound is highly soluble in water and can be easily administered to cells in culture. Nitracrine has also been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, Nitracrine has some limitations for lab experiments. The compound is highly reactive and can form adducts with other cellular components, leading to nonspecific effects.
将来の方向性
There are several future directions for research on Nitracrine. One direction is to investigate the potential use of Nitracrine in combination with other chemotherapeutic agents. Another direction is to explore the use of Nitracrine in targeted drug delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of Nitracrine and to identify potential biomarkers for response to the compound.
合成法
Nitracrine can be synthesized by reacting 2-chloro-N,N-bis(2-chloroethyl)ethylamine with 1,5-dimethylpyrazol-3-one in the presence of a strong base such as sodium hydride. The reaction yields Nitracrine as the final product.
科学的研究の応用
Nitracrine has been extensively studied for its potential use in cancer treatment. The compound has been found to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Nitracrine induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells.
特性
CAS番号 |
10070-94-7 |
|---|---|
製品名 |
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
分子式 |
C16H21Cl2N3O |
分子量 |
342.3 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H21Cl2N3O/c1-13-15(12-20(10-8-17)11-9-18)16(22)21(19(13)2)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
InChIキー |
HLMDYYLQTRZTFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



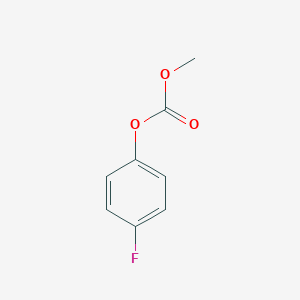
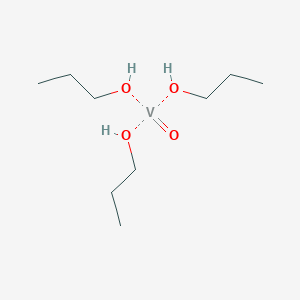
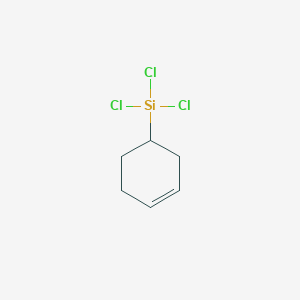
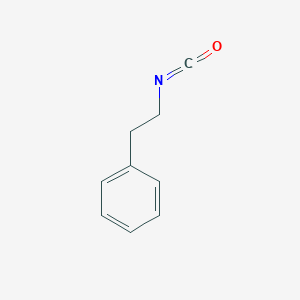
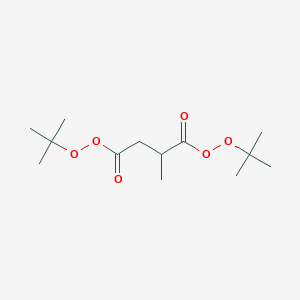
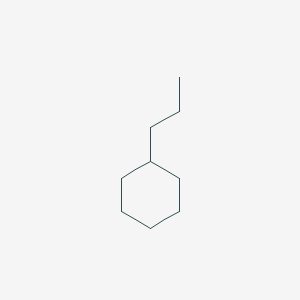
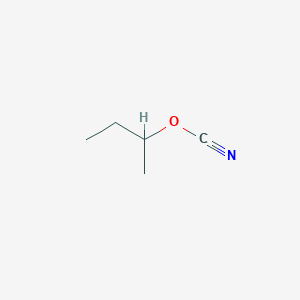
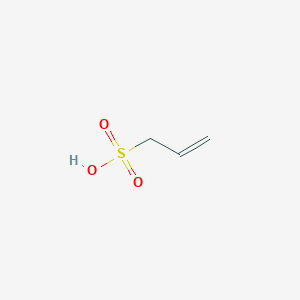
![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)
